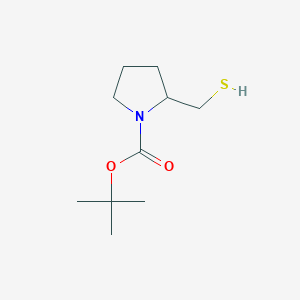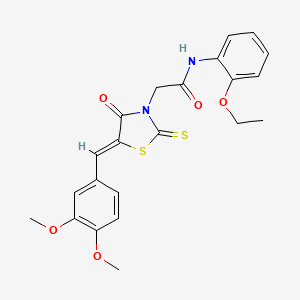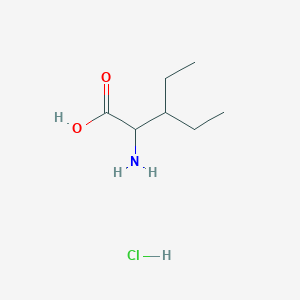
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a novel synthetic molecule that appears to be related to the class of piperidine carboxamide derivatives. These compounds are of significant interest due to their potential biological activities, which may include anti-angiogenic and DNA cleavage properties as seen in similar compounds .
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives typically involves multi-step reactions that may include Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . The specific synthesis route for N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . Additionally, density functional theory (DFT) calculations can be used to predict various molecular properties, including geometry, electrostatic potential, and vibrational frequencies, which are often in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help identify chemically reactive sites within the molecule. These descriptors are calculated based on the molecule's electronic structure, which can be obtained from quantum chemical studies . The presence of functional groups like cyano, chloro, and methoxy may influence the molecule's reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamide derivatives can be investigated using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, as well as elemental analysis . Theoretical calculations can also provide insights into thermodynamic properties and the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Molecular Interaction Studies
One potential application could involve studying the molecular interactions of similar compounds with specific receptors, akin to how SR141716, a selective antagonist for the CB1 cannabinoid receptor, was studied for its binding and conformational behavior (Shim et al., 2002). This type of research could reveal how structural modifications affect receptor affinity and activity, offering insights into the design of targeted therapies.
Drug Synthesis and Production
Another application is in the development of manufacturing processes for complex drug molecules. For example, a study on the large-scale production of a peptide-like amorphous compound for treating diabetes demonstrated the use of single-chromatography and chromatography-free processes (Sawai et al., 2010). Research in this area could focus on optimizing the synthesis and purification processes for new compounds with therapeutic potential.
Antimicrobial and Anticancer Evaluation
Research into the antimicrobial and anticancer properties of new quinoline derivatives, like the study by Bondock and Gieman (2015), could be another application area. They synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities (Bondock & Gieman, 2015). Similar studies could explore the bioactivity of N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide derivatives against various pathogens and cancer cell lines.
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives for their toxicity against pests, as done by Bakhite et al. (2014), is another potential research avenue (Bakhite et al., 2014). Investigating the insecticidal properties of similar compounds could lead to the development of new, more effective pesticides.
Opioid Receptor Antagonism
Exploring the opioid receptor antagonist properties of compounds with similar structures could also be of interest. For instance, Carroll et al. (2005) designed and synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists, demonstrating their potential for treating opioid abuse (Carroll et al., 2005).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSXWYJXZRHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)





![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)
